molecular formula C11H13NO B1329792 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol CAS No. 69088-96-6

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Cat. No. B1329792
CAS RN: 69088-96-6
M. Wt: 175.23 g/mol
InChI Key: DQPSETABKZMTEZ-UHFFFAOYSA-N
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Patent
US04219679

Procedure details

20 grams of 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol in 250 grams of isopropanol was hydrogenated in the presence of a cobalt polysulfide paste prepared as above for 1.25 hours at 110° C. and 1000 psig (6.9 MPa) of hydrogen pressure. After filtration, and evaporation of the solvent, the residue was crystallized from toluene to give 13.1 grams (77% yield, recovered) of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol, melting point 117° to 120° C.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cobalt polysulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:15])([C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1)[CH3:3].[H][H]>C(O)(C)C>[CH3:3][C:2]([OH:15])([C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1)[CH3:1]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)(C#CC1=CC(=CC=C1)[N+](=O)[O-])O
Name
cobalt polysulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration, and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C#CC1=CC(=CC=C1)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.